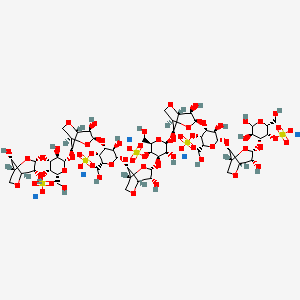

5-Azido-5-deoxy-α-D-glucofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Azido-5-deoxy-α-D-glucofuranose is an intermediate in the synthesis of α-Glycosidase inhibitor N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of 5-Azido-5-deoxy-α-D-glucofuranose involves the use of 5-azido-5-deoxy-3-O-dodecyl-1,2-O-isopropylidene-α-d-xylofuranose . This compound is stirred in aqueous trifluoroacetic acid at room temperature for 2 hours. The solvents are then co-evaporated with toluene and the residue is dried .Molecular Structure Analysis

The molecular formula of 5-Azido-5-deoxy-α-D-glucofuranose is C6H11N3O5 . Its average mass is 205.169 Da and its monoisotopic mass is 205.069870 Da .Applications De Recherche Scientifique

Nucleoside Analog Synthesis

5-Azido-5-deoxy-α-D-glucofuranose: serves as a precursor in the synthesis of various nucleoside analogs . These analogs are crucial for the development of antiviral and anticancer drugs due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis. The azido group in particular makes these compounds versatile for further chemical modifications, enhancing their therapeutic potential.

Anticancer Research

This compound is used in the synthesis of α-Glycosidase inhibitors , which have shown potential as anticancer agents . By inhibiting glycosidases, these compounds can disrupt the glycosylation processes within cancer cells, which is essential for their growth and metastasis, thereby providing a pathway for therapeutic intervention.

Antiviral Drug Development

In the realm of antiviral drug development, 5-Azido-5-deoxy-α-D-glucofuranose is utilized to create nucleoside analogs that can be incorporated into viral DNA or RNA, leading to premature chain termination . This mechanism is fundamental in the action of many antiviral drugs, making this compound a valuable asset in pharmacology.

Enzyme Inhibition

The azido sugar is an intermediate in the creation of enzyme inhibitors, particularly those targeting enzymes involved in carbohydrate metabolism . These inhibitors can be used to study enzyme function and regulation, as well as for the development of drugs to treat metabolic disorders.

Diagnostic Imaging

Modified sugars like 5-Azido-5-deoxy-α-D-glucofuranose are being explored for use in diagnostic imaging . They can be tagged with imaging agents, allowing for the visualization of biological processes in real-time, which is crucial for both research and clinical diagnostics.

Nucleotide Synthesis

This azido sugar plays a role in the synthesis of nucleotides, the building blocks of nucleic acids . The azido group can be used in click chemistry reactions, which are often employed to attach various molecules to the nucleotide, enabling studies of DNA/RNA function and structure.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azido-5-deoxy-α-D-glucofuranose involves the conversion of D-glucose to the desired compound through a series of reactions.", "Starting Materials": [ "D-glucose", "Sodium azide", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Conversion of D-glucose to 1,2,3,4,6-penta-O-acetyl-D-glucose using acetic anhydride and pyridine", "Conversion of 1,2,3,4,6-penta-O-acetyl-D-glucose to 1,2,3,4,6-penta-O-acetyl-5-azido-5-deoxy-D-glucose using sodium azide and methanol", "Reduction of 1,2,3,4,6-penta-O-acetyl-5-azido-5-deoxy-D-glucose to 5-Azido-5-deoxy-α-D-glucofuranose using sodium borohydride and methanol", "Deprotection of 5-Azido-5-deoxy-α-D-glucofuranose using hydrochloric acid and ethanol", "Neutralization of the reaction mixture using sodium hydroxide" ] } | |

Numéro CAS |

146897-25-8 |

Formule moléculaire |

C6H11N3O5 |

Poids moléculaire |

205.17 |

Nom IUPAC |

(2S,3R,4R,5R)-5-[(1R)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3-,4-,5-,6+/m1/s1 |

Clé InChI |

BFWPUXLMVHSPRI-UKFBFLRUSA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)